2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride
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Description
2-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-N-(4-methylbenzyl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C19H29Cl2N5O and its molecular weight is 414.38. The purity is usually 95%.
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Scientific Research Applications
Pharmacokinetics and Pharmacodynamics
Research on compounds structurally related to the query has focused on understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, alongside their pharmacological effects. For instance, studies on dipeptidyl peptidase-IV inhibitors explore these aspects to assess potential antidiabetic effects (Takeuchi et al., 2013).
Antipsychotic and Antinociceptive Properties
Compounds with piperazine and imidazole groups have been evaluated for their potential antipsychotic properties and effects on sensory processing, as in the case of ST2472, which showed promise in preclinical antipsychotic efficacy evaluations (Lombardo et al., 2009).
Toxicological Assessments
The safety profiles and toxicological assessments of related compounds are crucial for understanding their therapeutic margins and potential adverse effects. For example, the study of imidacloprid highlights considerations for human exposure and toxicity management (Shadnia & Moghaddam, 2008).
Endocrine and Environmental Impacts
Investigations into the endocrine and environmental impacts of parabens, which share some functional group similarities with the query compound, shed light on the broader implications of chemical exposure. Such studies explore the occurrence and effects of these compounds in human populations across different regions (Honda et al., 2018).
Properties
IUPAC Name |
2-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O.2ClH/c1-3-23-9-8-20-19(23)24-12-10-22(11-13-24)15-18(25)21-14-17-6-4-16(2)5-7-17;;/h4-9H,3,10-15H2,1-2H3,(H,21,25);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPLKMJWUKSZTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)CC(=O)NCC3=CC=C(C=C3)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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